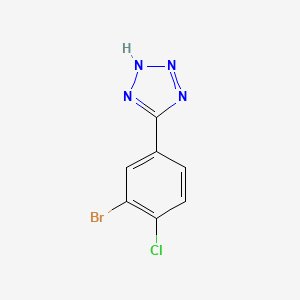

5-(3-bromo-4-chlorophenyl)-1H-tetrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 3-bromo-4-chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole typically involves the reaction of 3-bromo-4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming various heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Cycloaddition: Reagents such as azides or nitriles under thermal or catalytic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted tetrazoles.

Oxidation Products: Oxidized derivatives of the tetrazole ring.

Cycloaddition Products: New heterocyclic compounds with potential biological activity.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazoles, including 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, exhibit promising antimicrobial properties. For instance, tetrazole compounds were tested against various bacterial strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain 5-substituted tetrazoles displayed significant inhibitory action, suggesting their potential as antibacterial agents .

Enzyme Inhibition

Tetrazoles are known to interact with biological targets, including enzymes. For example, compounds containing tetrazole rings have been studied for their ability to inhibit elastase, an enzyme linked to skin aging. The inhibition of elastase activity by these compounds could lead to new treatments for age-related skin conditions .

Drug Design

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form π-π interactions and hydrogen bonds enhances its binding affinity with various biological macromolecules. This property is crucial for developing drugs that target specific receptors .

Coordination Chemistry

Ligand Properties

Tetrazoles have been extensively studied as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The presence of nitrogen atoms in the tetrazole ring allows for strong coordination with metals, making these compounds useful in catalysis and materials science .

Material Science Applications

In material science, tetrazoles are used as precursors for the synthesis of advanced materials, including explosives and polymers. Their thermal stability and energetic properties make them suitable candidates for applications requiring high-performance materials .

Case Study 1: Antibacterial Properties

A study conducted on various 5-substituted tetrazoles demonstrated their effectiveness against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, highlighting its potential as a new antibacterial agent .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of tetrazole derivatives revealed that modifications at the para position significantly enhanced their activity against elastase. This finding suggests that fine-tuning the substituents on the tetrazole ring can optimize its therapeutic potential .

作用机制

The mechanism of action of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and require further research.

相似化合物的比较

- 3-Bromo-4-chlorophenylboronic acid

- 3-Bromo-4-chlorophenol

- Benzoxazole derivatives

Comparison: 5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-bromo-4-chlorophenylboronic acid and 3-bromo-4-chlorophenol, the tetrazole ring offers additional sites for chemical modification and potential biological activity. Benzoxazole derivatives, while also heterocyclic, differ in their core structure and resulting properties.

生物活性

5-(3-bromo-4-chlorophenyl)-1H-tetrazole is a member of the tetrazole family, which has gained significant attention due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- Molecular Formula : C8H5BrClN4

- Molecular Weight : 276.51 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring can act as a hydrogen bond acceptor, allowing it to form stable complexes with proteins and enzymes. This interaction may inhibit specific pathways involved in disease processes.

Antimicrobial Activity

Research indicates that tetrazoles exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of tetrazoles can effectively inhibit the growth of various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 100 μg/mL |

| This compound | Staphylococcus aureus | 125 μg/mL |

| This compound | Bacillus subtilis | 125 μg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, studies have demonstrated that tetrazole derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines:

The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Study on Antimicrobial Activity

A study conducted by researchers evaluated a series of tetrazole compounds for their antibacterial properties. The findings indicated that structural modifications, such as the introduction of halogen substituents (like bromine and chlorine), enhanced antimicrobial efficacy against common pathogens like E. coli and S. aureus .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of tetrazole derivatives, including those related to this compound. The study found that these compounds could significantly inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines .

化学反应分析

Substitution Reactions

The bromine and chlorine substituents enable regioselective functionalization:

Halogen Replacement

-

Bromine : Participates in Suzuki–Miyaura cross-coupling with aryl boronic acids under Pd catalysis .

-

Chlorine : Less reactive but undergoes nucleophilic aromatic substitution with strong nucleophiles (e.g., methoxide) under high-temperature conditions.

Tetrazole Ring Functionalization

-

Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in DMF/K₂CO₃ to form 1-alkylated tetrazoles .

-

Acylation : Forms carboxamide derivatives with acyl chlorides (e.g., acetyl chloride) .

Coordination Chemistry

The tetrazole ring acts as a bidentate ligand for transition metals:

Structural Note : The bromine atom participates in halogen bonding with adjacent nitrogen atoms, stabilizing crystal lattices .

Biological Interactions

The compound exhibits antimicrobial and antitubulin activity :

SAR Insight : The chlorine substituent enhances metabolic stability, while bromine improves hydrophobic interactions with biological targets .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 220°C without melting .

-

pH Sensitivity : Deprotonates at pH > 4.5, forming a water-soluble anion.

-

Electrophilicity : The tetrazole ring’s electron deficiency (due to halogens) increases susceptibility to nucleophilic attack at C-5 .

Comparative Analysis with Analogues

属性

IUPAC Name |

5-(3-bromo-4-chlorophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGGHQDDBCDJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。